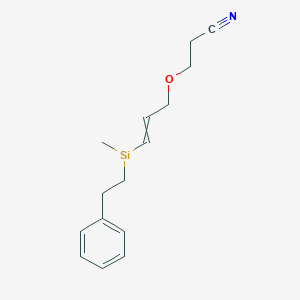
2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide can be achieved through several methods. One common approach involves the amine-mediated demethylation of a precursor compound, such as 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-eneamide . This reaction typically occurs under mild conditions, where the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques would likely be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the cyano group would yield primary amines .
Scientific Research Applications
2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate
- 2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
- Ethyl 2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enoate
- Ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate
Uniqueness
2-Cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
CAS No. |
62004-21-1 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-cyano-3-hydroxy-N-(3-methoxyphenyl)but-2-enamide |
InChI |
InChI=1S/C12H12N2O3/c1-8(15)11(7-13)12(16)14-9-4-3-5-10(6-9)17-2/h3-6,15H,1-2H3,(H,14,16) |
InChI Key |
NIJWRVYBXYGXSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)


![2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B14543936.png)
![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)



![7-Ethoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B14543973.png)
![(E)-Bis{2-[(4-methylphenyl)sulfanyl]phenyl}diazene](/img/structure/B14543975.png)


![1-[Bis(dimethylamino)phosphanyl]pyridin-1-ium](/img/structure/B14543990.png)
